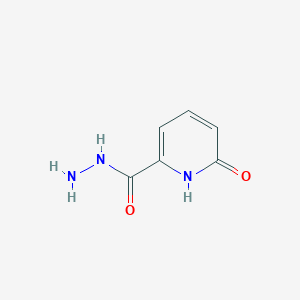

6-Hydroxypicolinohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

6-oxo-1H-pyridine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-6(11)4-2-1-3-5(10)8-4/h1-3H,7H2,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEOSYDKXYCEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669388 | |

| Record name | 6-Oxo-1,6-dihydropyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956386-24-6 | |

| Record name | 6-Oxo-1,6-dihydropyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxypicolinohydrazide typically involves the reaction of picolinic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:

Starting Materials: Picolinic acid and hydrazine hydrate.

Reaction Conditions: The reaction is conducted in an aqueous medium at elevated temperatures (around 80-100°C) for several hours.

Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization techniques to obtain the compound in high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxypicolinohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The hydrazide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

6-Hydroxypicolinohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 6-Hydroxypicolinohydrazide involves its interaction with various molecular targets. The hydroxyl and hydrazide groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Donating Groups : Methoxy and ethoxy groups increase molecular weight and hydrophobicity compared to the hydroxyl variant. The hydroxyl group enhances hydrogen bonding, critical for metal coordination in chemosensors .

- Synthetic Yields : Both hydroxyl and ethoxy derivatives achieve 83% yields under similar conditions, suggesting comparable synthetic accessibility .

Functional Comparison with Other Hydrazide-Based Chemosensors

This compound-based chemosensors are compared with structurally related hydrazides in metal ion detection:

Key Findings :

- This compound (Sensor 14): Exhibits a unique 2:1 binding stoichiometry with Co²⁺, attributed to the dual coordination sites provided by the pyridine and hydrazide groups. The absorbance shift at 430 nm enables visual detection .

- Competitive Performance : Sensor 15, though less sensitive (LOD = 734 µM), operates effectively in pH 6–3, whereas Sensor 14 functions at neutral pH. Sensor 12 uses fluorescence enhancement, offering reversibility up to four cycles with EDTA .

Insights :

- Structural Necessity : Pyridine-containing hydrazides (e.g., pyridine-2-carbohydrazide) show higher efficiency due to improved enzyme active-site binding. The hydroxyl group in 6-HP may sterically hinder interactions compared to simpler pyridine derivatives .

Biologische Aktivität

6-Hydroxypicolinohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and catalysis. This article delves into the compound's biological properties, including its antioxidant, anticancer, and catalytic activities, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its hydrazide functional group attached to a hydroxypyridine moiety. The synthesis typically involves the condensation of 6-hydroxypicolinic acid with hydrazine derivatives, yielding various derivatives that can be further modified for enhanced biological activity.

1. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. A study demonstrated that compounds derived from hydrazone linkages exhibited significant antioxidant activity, effectively inhibiting the oxidation of low-density lipoprotein (LDL) and reducing superoxide anion generation in human endothelial cells (HMEC-1) . The protective effect against oxidative stress was attributed to the ability of these compounds to scavenge reactive oxygen species (ROS).

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 25 | LDL oxidation inhibition |

| Compound B | 30 | Superoxide scavenging |

| Compound C | 20 | Carbonyl scavenging |

2. Anticancer Activity

Research has indicated that metal complexes of this compound demonstrate potent anticancer properties. For instance, a study highlighted the effectiveness of copper(II) complexes derived from this hydrazone in inducing apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 1.5 to 4.1 µM . The mechanism involved ROS production leading to caspase-dependent apoptosis.

Table 2: Anticancer Activity of Metal Complexes

| Complex Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cu(II)-Complex A | HeLa | 2.0 | ROS-mediated apoptosis |

| Cu(II)-Complex B | MCF-7 | 3.5 | Caspase activation |

| Cu(II)-Complex C | Bel-7402 | 4.1 | Cell cycle arrest |

3. Catalytic Activity

In addition to its biological activities, this compound has been utilized as a catalyst in organic synthesis. Notably, it facilitated the hydroxylation of aryl halides under mild conditions using copper(I) catalysts, showcasing its potential in green chemistry applications . This method allows for the efficient synthesis of hydroxylated compounds, which are valuable in pharmaceuticals.

Case Studies

Case Study 1: Antioxidant Efficacy

A comparative study on various hydrazone derivatives demonstrated that those containing the hydroxypyridine scaffold exhibited superior antioxidant capabilities compared to traditional antioxidants like Trolox. The study employed several assays including DPPH and TBARS to quantify antioxidant activity .

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on the anticancer effects of a specific copper complex derived from this compound. The study utilized flow cytometry and Western blot analysis to elucidate the mechanisms involved in cell death, confirming that ROS production was a key factor in mediating the observed cytotoxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxypicolinohydrazide, and what analytical methods validate its purity?

- Answer : The compound is typically synthesized via hydrazide formation from 6-hydroxypicolinic acid and hydrazine hydrate under reflux in ethanol. Purity validation involves HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to confirm molecular mass and detect impurities. Additionally, elemental analysis (C, H, N) and nuclear magnetic resonance (NMR, 1H/13C) are critical for structural confirmation. For reproducible results, reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize side products like unreacted precursors or oxidation byproducts .

Q. How does this compound interact with transition metals, and what spectroscopic techniques characterize these complexes?

- Answer : The compound acts as a bidentate ligand, coordinating through the hydrazide nitrogen and pyridinyl oxygen. UV-Vis spectroscopy and cyclic voltammetry are used to study charge-transfer transitions and redox behavior, respectively. Single-crystal X-ray diffraction is essential for confirming coordination geometry and bond lengths. For example, complexes with Cu(II) exhibit distinct d-d transition bands at ~600 nm, while IR spectroscopy reveals shifts in ν(N-H) and ν(C=O) stretching frequencies upon metal binding .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Answer : Stability studies show degradation above 80°C, with accelerated decomposition in acidic (pH < 3) or alkaline (pH > 9) conditions. Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identifies decomposition onset temperatures. For long-term storage, anhydrous environments at 4°C are recommended. Kinetic studies using HPLC track degradation products, revealing first-order decay kinetics under oxidative conditions .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved through experimental design?

- Answer : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay variability or impurities. To address this:

- Standardize assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing.

- Control for impurities : Employ preparative HPLC to isolate the compound from synthetic byproducts.

- Dose-response studies : Establish EC50/IC50 values across multiple cell lines or microbial strains.

Meta-analyses of existing data using tools like RevMan can identify trends obscured by outlier studies .

Q. What mechanistic insights explain the dual antioxidant and pro-oxidant behavior of this compound?

- Answer : The redox duality arises from pH-dependent electron-transfer pathways. In vitro, the compound scavenges ROS (e.g., •OH, O2•−) via hydrogen atom transfer (HAT) at neutral pH but generates semiquinone radicals under alkaline conditions, promoting oxidative stress. Electron paramagnetic resonance (EPR) spin trapping with DMPO (5,5-dimethyl-1-pyrroline N-oxide) and computational DFT (Density Functional Theory) studies map radical intermediates and activation barriers .

Q. How can computational modeling optimize this compound derivatives for targeted enzyme inhibition?

- Answer : Molecular docking (AutoDock Vina) and MD (Molecular Dynamics) simulations predict binding affinities to enzymes like DHFR (Dihydrofolate Reductase). QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, polar surface area, and H-bond donors guide derivative design. For example, substituting the pyridinyl hydroxyl with electron-withdrawing groups (e.g., -NO2) enhances interactions with DHFR’s active site, validated by IC50 assays .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 8.45 (s, 1H, NH), δ 7.80 (d, J=8.4 Hz, 1H, pyridinyl-H), δ 6.95 (d, J=8.4 Hz, 1H) | |

| IR (KBr) | ν 3270 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) | |

| UV-Vis (H2O) | λmax 265 nm (π→π*), shoulder at 310 nm (n→π*) |

Table 2 : Stability Kinetics of this compound at 25°C

| pH | Degradation Rate (k, h⁻¹) | Half-life (t1/2, h) |

|---|---|---|

| 2.0 | 0.12 | 5.8 |

| 7.4 | 0.03 | 23.1 |

| 10.0 | 0.09 | 7.7 |

| Data derived from HPLC analysis under accelerated conditions . |

Guidance for Rigorous Research

- Literature Review : Use SciFinder and Reaxys for comprehensive searches, filtering by "review articles" and "crystallographic data" to prioritize high-impact studies .

- Hypothesis Testing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Data Validation : Cross-verify spectroscopic results with computational simulations (e.g., Gaussian for IR/NMR prediction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.